

# An In-depth Technical Guide to the Solubility and Stability of N-methylcyclopentanamine

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## Compound of Interest

Compound Name: *N*-methylcyclopentanamine

Cat. No.: B1588395

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Disclaimer: Publicly available experimental data on the solubility and stability of **N-methylcyclopentanamine** is limited. This guide synthesizes information from chemical databases, analogous compounds, and established principles of organic chemistry to provide a predictive overview and procedural framework for its handling and characterization. All quantitative data presented are estimates and should be confirmed by laboratory analysis.

## Introduction

**N-methylcyclopentanamine** (CAS No. 2439-56-7) is a secondary cyclic amine with potential applications as a building block in pharmaceutical synthesis and as a compound in materials science.<sup>[1]</sup> Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for its effective use in drug discovery, process development, and formulation. This document provides a comprehensive technical overview of these properties and outlines detailed experimental protocols for their determination.

## Physicochemical Properties

The structure of **N-methylcyclopentanamine**, featuring a non-polar cyclopentyl ring and a polar secondary amine group, dictates its chemical behavior. Key physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	99.17 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	119.7 ± 8.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	0.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	6.9 ± 15.8 °C	<a href="#">[2]</a>
pKa (Predicted)	10.94 ± 0.20	<a href="#">[4]</a>
LogP (Predicted)	1.07 - 1.54	<a href="#">[2]</a> <a href="#">[4]</a>

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a secondary amine, **N-methylcyclopentanamine** is expected to be a weak base. Its solubility is therefore highly dependent on pH.

General Principles:

- Aqueous Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[\[5\]](#)[\[6\]](#) However, solubility decreases as the size of the non-polar alkyl group increases.[\[5\]](#) The cyclopentyl group in **N-methylcyclopentanamine** suggests its solubility in neutral water will be moderate to low.
- pH-Dependent Solubility: As a base, its solubility in aqueous media is expected to increase significantly at acidic pH. Protonation of the amine nitrogen to form the corresponding ammonium salt (N-methylcyclopentanaminium) introduces a positive charge, enhancing its interaction with polar water molecules.[\[7\]](#)[\[8\]](#)
- Organic Solvents: Like most amines, it is expected to be soluble in a range of organic solvents, particularly polar organic solvents like ethanol and methanol.[\[5\]](#)[\[9\]](#)

Estimated Solubility Data:

The following table provides estimated solubility values for **N-methylcyclopentanamine** in common laboratory solvents. These values are extrapolated from the behavior of similar small molecule amines and require experimental verification.

Solvent	Type	Predicted Solubility (mg/mL) at 25°C	Rationale / Notes
Water (pH 7.0)	Polar Protic	10 - 50	Limited solubility due to the hydrophobic cyclopentyl ring.[5][10]
0.1 M HCl (pH 1.0)	Aqueous Acidic	> 200	High solubility expected due to the formation of the water-soluble hydrochloride salt.[7]
Phosphate-Buffered Saline (PBS, pH 7.4)	Aqueous Buffer	15 - 60	Slightly higher than neutral water due to buffering capacity, but still limited.
Ethanol	Polar Protic	> 200	High miscibility is expected, typical for small amines in alcohols.[9]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 200	Generally a good solvent for a wide range of organic compounds.
Dichloromethane (DCM)	Apolar	> 200	High solubility is expected in non-polar organic solvents.[11]

## Stability Profile

Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. Cyclic amines can be susceptible to degradation under various environmental conditions.

#### General Principles:

- pH Stability: Cyclic amines, which share structural similarities, are known to be sensitive to hydrolysis in acidic media.<sup>[12]</sup> While **N-methylcyclopentanamine** is not an aminal, its stability might be influenced by pH, particularly at extreme acidic or basic conditions which could catalyze ring-opening or other degradation pathways.
- Oxidative Stability: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be accelerated by the presence of light, heat, and trace metal ions. Tertiary amines are generally more stable towards oxidation than secondary or primary amines.<sup>[13]</sup>
- Thermal Stability: Studies on cyclic amines have shown they can possess high decomposition energy, though this is often associated with lower onset temperatures for decomposition compared to some aliphatic amines.<sup>[14][15]</sup>

#### Predicted Stability Behavior:

The table below outlines the expected stability of **N-methylcyclopentanamine** under forced degradation conditions.

Condition	Stressor	Predicted Stability	Potential Degradation Products
Acidic	0.1 M HCl, 60°C, 7 days	Moderate to Low	Potential for N-dealkylation or other acid-catalyzed reactions. <a href="#">[12]</a>
Basic	0.1 M NaOH, 60°C, 7 days	High	Generally stable; amines are less susceptible to base-catalyzed degradation.
Oxidative	3% H <sub>2</sub> O <sub>2</sub> , RT, 24h	Low	N-oxides, hydroxylamines, or products of ring oxidation.
Thermal	80°C, 7 days (solid)	Moderate	Decomposition may occur, dependent on the onset temperature. <a href="#">[14]</a>
Photolytic	ICH Q1B conditions	Moderate	Potential for photo-oxidation or radical-mediated degradation.

## Experimental Protocols

### Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **N-methylcyclopentanamine** in various aqueous and organic solvents.

Methodology:

- Preparation: Prepare saturated solutions by adding an excess amount of **N-methylcyclopentanamine** (e.g., 50-100 mg) to a known volume (e.g., 2-5 mL) of the desired solvent in a glass vial.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour. Visually confirm the presence of undissolved solid.
- Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic, PVDF for aqueous) into a clean vial.
- Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).
- Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[\[16\]](#)

## Protocol for Stability-Indicating HPLC Method Development and Forced Degradation

Objective: To develop a stability-indicating HPLC method and assess the chemical stability of **N-methylcyclopentanamine** under stress conditions.

Methodology:

- Method Development:
  - Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Use a gradient elution method to ensure separation of the parent compound from potential degradation products.[\[17\]](#) A typical starting point is a gradient of

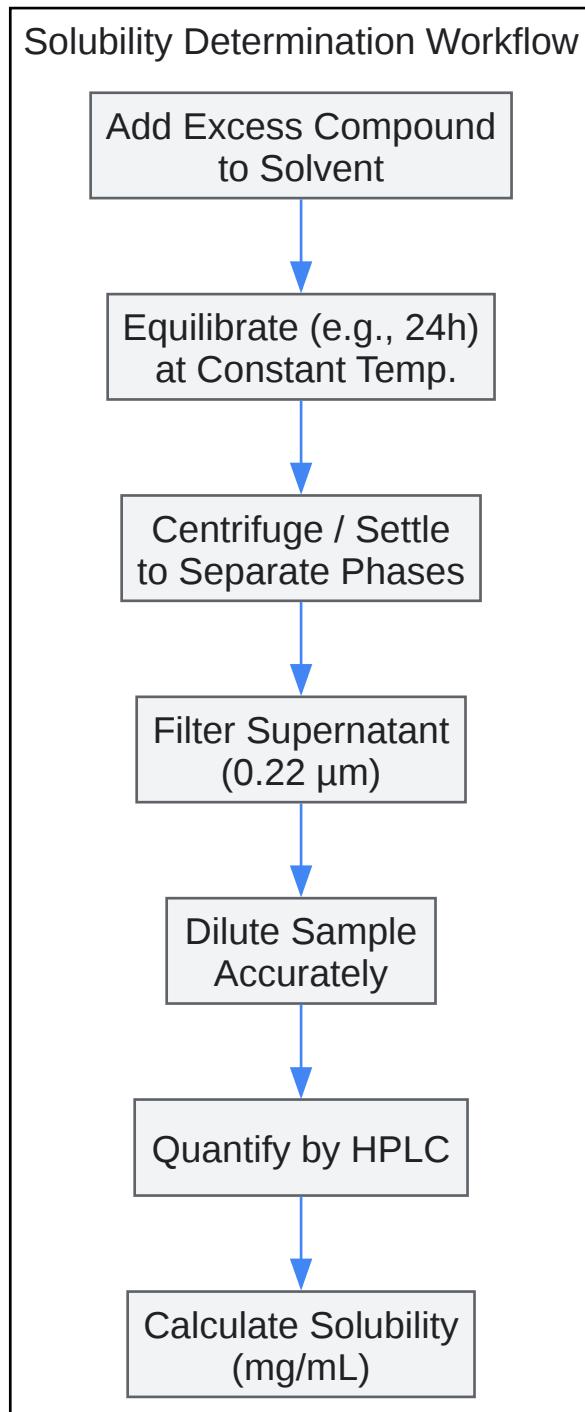
acetonitrile (ACN) and a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate).

- Detection: Use a UV detector, selecting a wavelength where **N-methylcyclopentanamine** has adequate absorbance (if chromophoric) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
- Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.[18]
- Forced Degradation Study:[19][20]
  - Stock Solution: Prepare a stock solution of **N-methylcyclopentanamine** in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.
  - Stress Conditions:
    - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Heat at 60-80°C for a defined period (e.g., 2h, 8h, 24h).
    - Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60-80°C for a defined period.
    - Oxidation: Mix the stock solution with an equal volume of 6% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature for a defined period.
    - Thermal Stress: Store the stock solution and solid compound at an elevated temperature (e.g., 80°C).
  - Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to a target concentration (e.g., 0.1 mg/mL), and analyze using the developed HPLC method.
  - Peak Purity: Assess the specificity of the method by performing peak purity analysis on the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.[21]

## Mandatory Visualizations

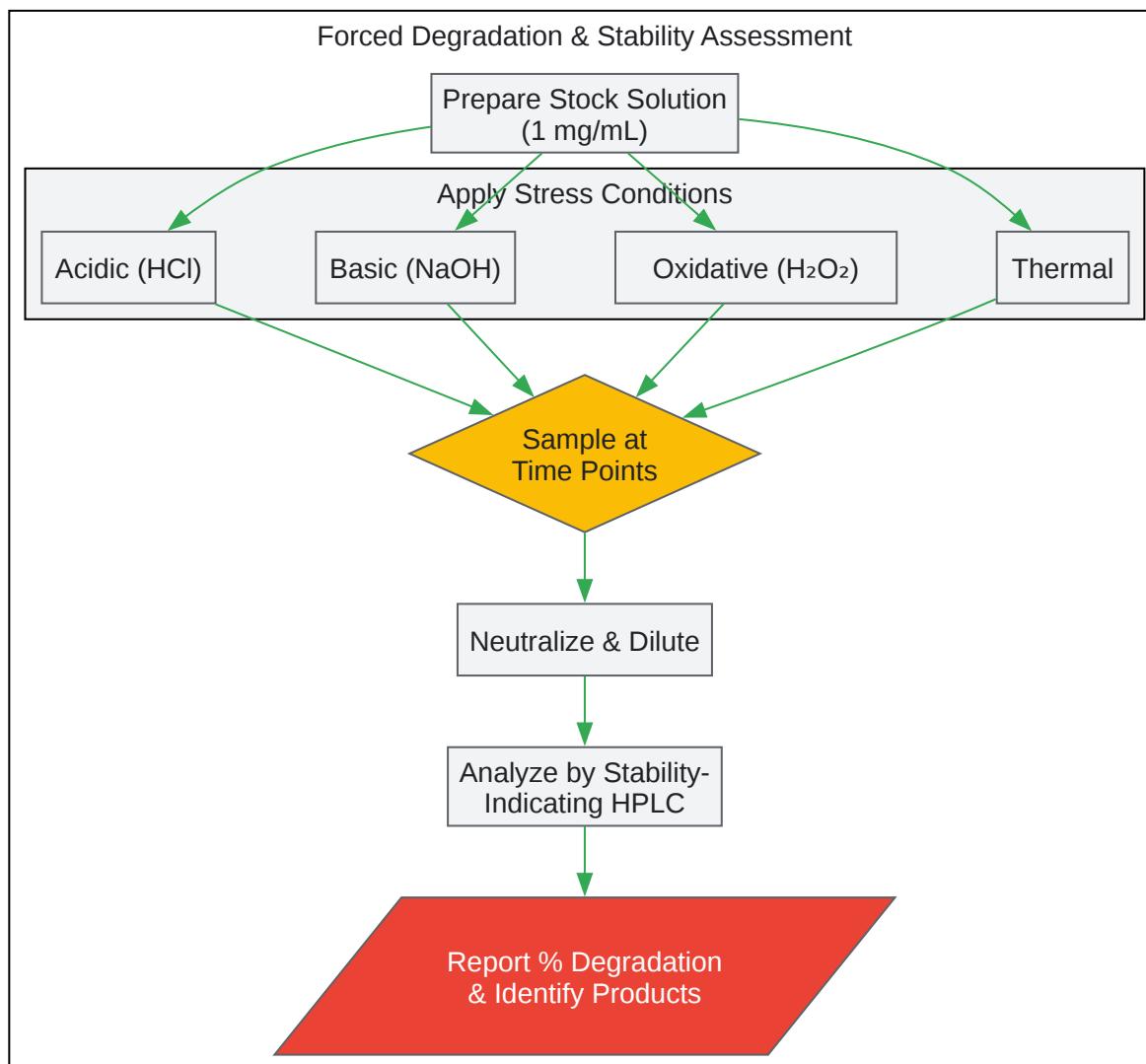
## Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the experimental protocols described above.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Logical Flow for Forced Degradation Studies.

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